molecular formula C6H12ClN B1584628 1-Chloro-N,N,2-trimethylpropenylamine CAS No. 26189-59-3

1-Chloro-N,N,2-trimethylpropenylamine

Cat. No.: B1584628
CAS No.: 26189-59-3
M. Wt: 133.62 g/mol
InChI Key: GQIRIWDEZSKOCN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1-Chloro-N,N,2-trimethylpropenylamine, also known as 1-chloro-N,N,2-trimethylprop-1-en-1-amine, primarily targets carboxylic acids . This compound acts as an acid halogenation reagent , which means it is involved in the conversion of carboxylic acids into their corresponding chlorides .

Mode of Action

The interaction of this compound with its targets involves a process known as acid halogenation . In this process, this compound facilitates the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .

Biochemical Pathways

The biochemical pathway affected by this compound is the conversion of carboxylic acids into their corresponding chlorides . This conversion is a crucial step in many biochemical reactions and synthetic processes . The downstream effects of this conversion can vary widely depending on the specific carboxylic acid involved and the context of the reaction.

Pharmacokinetics

Given its chemical structure and properties, it is likely that it has low water solubility and may be absorbed and distributed in the body following exposure . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of carboxylic acids into their corresponding chlorides . This transformation can have various effects depending on the specific context of the reaction and the nature of the carboxylic acid involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and moisture sensitive, and it is unstable in solution . Therefore, it should be stored under specific conditions (2-8°C) to maintain its stability . The presence of other chemicals, pH levels, and temperature can also affect its reactivity and efficacy .

Biochemical Analysis

Biochemical Properties

1-Chloro-N,N,2-trimethylpropenylamine plays a significant role in biochemical reactions. It enables the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its role as an acid halogenation reagent. It facilitates the conversion of carboxylic acids into the corresponding chlorides

Preparation Methods

1-Chloro-N,N,2-trimethylpropenylamine can be synthesized through several methods. One common synthetic route involves the reaction of trimethylamine with thionyl chloride, resulting in the formation of the desired compound . The reaction typically requires anhydrous conditions and is carried out in a solvent such as dichloromethane. The mixture is stirred and heated to facilitate the reaction, followed by purification to obtain the final product.

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

1-Chloro-N,N,2-trimethylpropenylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with an amine may yield an amide, while the reaction with an alcohol may produce an ester .

Scientific Research Applications

1-Chloro-N,N,2-trimethylpropenylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Chloro-N,N,2-trimethylpropenylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to perform halogenation under strictly neutral conditions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

1-chloro-N,N,2-trimethylprop-1-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIRIWDEZSKOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348806
Record name 1-Chloro-N,N,2-trimethylpropenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26189-59-3
Record name 1-Chloro-N,N-2-trimethylpropenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26189-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-N,N,2-trimethylpropenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-N,N,2-trimethyl-1-propenylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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